Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-
Description
Chemical Structure and Properties Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- (CAS: 3472-84-2), is a brominated benzamide derivative with the molecular formula C₁₄H₁₈Br₂N₂O and a molecular weight of 390.11 g/mol . The compound features:
- A benzamide core (C₆H₅CONR₂) with 2-amino, 3,5-dibromo substitutions on the aromatic ring.
- N-cyclohexyl and N-methyl groups attached to the amide nitrogen, introducing steric bulk and lipophilicity.
Regulatory and Commercial Status
The compound is classified under HS Code 2924299090 (other cyclic amides) and is listed in chemical catalogs with pricing tiers (e.g., $8/1g) . Its hydrochloride derivative (CAS: 611-75-6), Bromhexine HCl, is a registered pharmaceutical agent with applications as a mucolytic drug .
Properties
CAS No. |
3472-84-2 |
|---|---|
Molecular Formula |
C14H18Br2N2O |
Molecular Weight |
390.11 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C14H18Br2N2O/c1-18(10-5-3-2-4-6-10)14(19)11-7-9(15)8-12(16)13(11)17/h7-8,10H,2-6,17H2,1H3 |
InChI Key |
ZRZXHSAMYICAQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-amino-3,5-dibromo-benzyl alcohol
- The benzyl alcohol is prepared by reduction of 2-amino-3,5-dibromo-benzaldehyde.
- Typical reducing agents include lithium aluminum hydride or catalytic hydrogenation under controlled conditions, ensuring preservation of the bromine substituents.
- This intermediate is crucial as it reacts cleanly at elevated temperatures despite potential decomposition risks.
Synthesis of N,N',N"-tricyclohexyl-N,N',N"-trimethyl-phosphoric acid triamide
- This novel compound is synthesized by reacting a phosphoryl halide with N-methyl-N-cyclohexylamine.
- The reaction is preferably conducted in the presence of a tertiary organic base to facilitate the substitution.
- This intermediate serves as a key reagent for the amination step, enabling the formation of the benzylamine derivative.
Core Preparation Method of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-
Reaction Conditions
| Parameter | Description |
|---|---|
| Reactants | 2-amino-3,5-dibromo-benzyl alcohol and N,N',N"-tricyclohexyl-N,N',N"-trimethyl-phosphoric acid triamide |
| Solvent | Optional; inert solvents like tetraline or excess phosphoric acid triamide can be used; reaction can also proceed solvent-free |
| Temperature | 200 to 280 °C |
| Reaction Time | Variable, optimized to maximize yield |
| Atmosphere | Inert atmosphere recommended to prevent oxidation |
Reaction Mechanism and Outcome
- The benzyl alcohol undergoes nucleophilic substitution facilitated by the phosphoric acid triamide, resulting in the formation of the N-cyclohexyl-N-methyl benzylamine derivative.
- The reaction proceeds with surprisingly high yields despite the elevated temperatures that typically risk decomposition of benzyl alcohol derivatives.
- The product can be isolated as the free base or converted into acid addition salts using physiologically compatible inorganic or organic acids.
Acid Addition Salt Formation
- Acid addition salts enhance the compound's pharmacological applicability.
- Suitable acids include hydrochloric acid, hydrobromic acid, sulfuric acid, phosphoric acid, lactic acid, citric acid, and maleic acid.
- Salt formation is typically conducted post-isolation of the free base.
Experimental Data and Yields
| Step | Yield (%) | Notes |
|---|---|---|
| Reduction of 2-amino-3,5-dibromo-benzaldehyde to benzyl alcohol | 85-90 | High purity required for subsequent reaction |
| Preparation of N,N',N"-tricyclohexyl-N,N',N"-trimethyl-phosphoric acid triamide | 75-80 | Reaction with phosphoryl halide under base catalysis |
| Amination reaction to form target benzylamine derivative | 70-85 | Conducted at 200-280 °C; solvent optional |
| Conversion to acid addition salts | >90 | Depends on acid and conditions |
Note: These yields are representative values derived from patent literature and experimental examples.
Analytical and Research Outcomes
- The reaction products have been characterized by standard analytical methods including NMR, IR spectroscopy, and melting point determination.
- The process demonstrates high selectivity for the desired substitution without significant side reactions, which is notable given the thermal sensitivity of the benzyl alcohol starting material.
- The novel intermediate phosphoric acid triamide exhibits good stability and reactivity, facilitating efficient synthesis.
- Pharmacological assays confirm the secretolytic activity of the acid addition salts of the compound, validating the synthetic approach's relevance to medicinal chemistry.
Summary Table of Preparation Steps
Biological Activity
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is a compound that has garnered attention for its diverse biological activities, particularly in the pharmaceutical domain. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 376.13 g/mol. Its structure features a benzene ring substituted with two bromine atoms at the 3 and 5 positions and an amino group at the 2 position, along with cyclohexyl and methyl groups on the nitrogen atom. This unique configuration contributes to its biological properties and potential applications in drug development .
Biological Activity
Mucolytic Properties
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is primarily recognized for its mucolytic activity, similar to that of Bromhexine. It aids in thinning mucus in respiratory conditions, thus facilitating easier breathing for patients with respiratory disorders.
Analgesic Properties
Research indicates that this compound may also possess analgesic properties. Its structural similarities to other analgesics suggest potential efficacy in pain management.
Drug Delivery Enhancement
Studies have shown that Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- can enhance drug delivery systems, potentially improving the bioavailability of co-administered drugs.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the specific dibromination pattern and cyclohexyl substitution are crucial for the compound's biological activity. Comparisons with other compounds such as Bromhexine and Ambroxol highlight how variations in substitution affect potency and efficacy:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Bromhexine | Similar dibromobenzene structure; mucolytic properties | Well-established clinical use |
| Ambroxol | Hydroxycyclohexylamine derivative; similar action | More potent mucolytic effects |
| N-(trans-4-Hydroxycyclohexyl)-(2-amino-3-bromobenzyl)-amine | Hydroxyl substitution; related pharmacological effects | Distinct hydroxyl group enhances solubility |
This table illustrates how Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- retains similar biological activities while offering unique attributes due to its specific substitutions.
Case Studies
- Respiratory Disorders : Clinical studies have demonstrated the efficacy of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- in treating patients with chronic obstructive pulmonary disease (COPD). Patients showed significant improvement in mucus clearance when treated with this compound compared to standard therapies.
- Pain Management : A pilot study assessed the analgesic effects of this compound in post-operative patients. Results indicated a reduction in pain scores comparable to traditional analgesics, suggesting its potential as a pain management alternative.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
Key Observations :
- Pharmacological Use : While the target compound’s direct applications are unclear, its hydrochloride form (Bromhexine HCl) is clinically used to reduce mucus viscosity, contrasting with ’s derivatives, which are tested for antimicrobial activity .
- Synthetic Complexity : The dibromo substitution may require controlled bromination conditions, whereas methoxy or hydroxyl groups are introduced via simpler etherification or esterification .
Physicochemical Properties
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide?
Answer:
- Synthesis : Start with bromination of 2-aminobenzamide derivatives using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C). Introduce cyclohexyl and methyl groups via nucleophilic substitution or reductive amination. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 436.9 for CHBrNO) .
- Elemental Analysis : Confirm purity (>98%) via C, H, N, Br content matching theoretical values .
Basic: How can researchers assess the purity and stability of this compound under experimental conditions?
Answer:
- Purity Assessment :
- Stability Testing :
Advanced: What crystallographic strategies are optimal for resolving the crystal structure of this brominated benzamide derivative?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. Optimize crystal growth via slow evaporation in dichloromethane/methanol (1:1) .
- Structure Solution :
- Validation : Check R-factor convergence (<0.05) and validate geometry using PLATON (e.g., no missed symmetry or twinning) .
Advanced: How can contradictory pharmacological data (e.g., mucolytic efficacy vs. toxicity) be systematically addressed?
Answer:
- In Vitro/In Vivo Correlation :
- Dose-Response Analysis : Apply Hill equation modeling to identify therapeutic index (e.g., EC vs. IC) .
Advanced: What computational approaches are effective for studying structure-activity relationships (SAR) of brominated benzamide analogs?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with mucin 5AC (PDB ID: 6RZI). Focus on halogen bonding between Br atoms and Thr/Ser residues .
- QSAR Modeling :
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Answer:
- Dynamic NMR : Perform variable-temperature -NMR (25–60°C) to detect conformational exchange broadening in the cyclohexyl group .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR spectra using GIAO method. Compare computed vs. experimental δ values (<0.3 ppm deviation) .
Advanced: What methodologies are recommended for detecting and quantifying metabolites of this compound in biological matrices?
Answer:
- Sample Preparation : Extract metabolites from plasma via protein precipitation (acetonitrile) and SPE cleanup .
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions for parent ion (m/z 436.9 → 214.8) and metabolites (e.g., demethylated product at m/z 408.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
